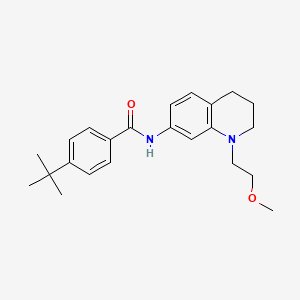

4-(tert-butyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

4-(tert-Butyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a benzamide derivative featuring a tetrahydroquinoline scaffold substituted with a 2-methoxyethyl group at the 1-position and a tert-butyl group on the benzamide moiety. This compound is structurally analogous to several kinase inhibitors, particularly those targeting mechanistic targets of rapamycin (mTOR), as suggested by the design of morpholine-substituted tetrahydroquinoline derivatives in recent studies .

Properties

IUPAC Name |

4-tert-butyl-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-23(2,3)19-10-7-18(8-11-19)22(26)24-20-12-9-17-6-5-13-25(14-15-27-4)21(17)16-20/h7-12,16H,5-6,13-15H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJCZYDSQPNBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound also contains a benzamide group, which is a key pharmacophore in many drugs and can form hydrogen bonds with biological targets, enhancing the selectivity and potency of the compound .

The 2-methoxyethyl group attached to the tetrahydroquinoline ring could potentially enhance the solubility of the compound and influence its pharmacokinetic properties .

Biological Activity

4-(tert-butyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl amine with a substituted benzoyl chloride followed by cyclization with an appropriate amine to form the tetrahydroquinoline structure. The methoxyethyl group is introduced through an alkylation reaction.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various pathogens:

- Mycobacterium tuberculosis : Studies show that related compounds exhibit MIC values indicating potential efficacy against tuberculosis. For instance, a similar compound was reported to have an MIC of 2.7 μM against Mycobacterium tuberculosis .

- Plasmodium falciparum : Compounds with similar structures have shown IC50 values in the low micromolar range against this malaria-causing parasite, suggesting that the target compound may also possess antimalarial properties .

Cytotoxicity

In vitro studies have assessed the cytotoxicity of this compound using various cell lines. The selectivity index (SI) is crucial in determining the therapeutic window:

| Cell Line | IC50 (µM) |

|---|---|

| L6 Rat Skeletal Myoblasts | 42 |

| Human Cancer Cell Lines | Varies |

The compound's cytotoxicity profile suggests it may selectively inhibit cancer cell proliferation while sparing normal cells.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and replication.

- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial membranes, leading to cell lysis.

- Interference with DNA Synthesis : Compounds with a tetrahydroquinoline scaffold may interact with DNA or RNA synthesis pathways, impeding replication and transcription processes.

Case Study 1: Antitubercular Activity

A study published in 2012 synthesized a series of tetrahydroquinoline derivatives and evaluated their antitubercular activity. The lead compound exhibited an MIC of 2.7 μM against Mycobacterium tuberculosis H37Rv strain. Structural modifications were found to enhance potency significantly .

Case Study 2: Antimalarial Efficacy

Another research effort focused on evaluating the antimalarial potential of similar tetrahydroquinoline derivatives. One derivative showed an IC50 value of 48 μM against Plasmodium falciparum K1 strain, indicating moderate activity that could be optimized through further chemical modifications .

Comparison with Similar Compounds

Table 1: Key Properties of Tetrahydroquinoline Derivatives

*Predicted LogP values using fragment-based methods (e.g., AlogP).

†Calculated based on molecular formula C24H30N2O3.

‡Estimated based on substituent contributions.

§Molecular weights inferred from synthesis protocols in .

Key Observations:

Substituent Effects on Lipophilicity : The 2-methoxyethyl group in the target compound reduces lipophilicity (predicted LogP ~3.2) compared to acylated analogs (LogP 3.8–4.5). This may improve aqueous solubility and reduce off-target interactions linked to excessive lipophilicity .

Toxicity Trends : The isobutyryl analog exhibits acute oral toxicity (H302) and irritancy (H315/H319), likely due to its reactive acyl group and higher LogP . The target compound’s ether substituent may mitigate these risks, though empirical data are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.